3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
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Description
3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a useful research compound. Its molecular formula is C14H13BrN4S and its molecular weight is 349.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is 348.00443 g/mol and the complexity rating of the compound is 324. The solubility of this chemical has been described as 7.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Self-Assembly and Light-Emitting Properties
The compound 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl) hydrazone, a derivative similar to the queried compound, exhibits the ability to self-assemble into supramolecular microfibers. These fibers demonstrate blue organic light-emitting properties, marking a significant development in the field of molecular self-assembly of 1,2,4-triazolo[1,5-a]pyrimidine derivatives (Liu et al., 2008).
Antimicrobial Activities
Compounds featuring the 1,2,4-triazolo[4,3-c]pyrimidine ring, such as the one , have been synthesized and exhibit antimicrobial activities. For instance, various thieno and furopyrimidine derivatives, including those with the 1,2,4-triazolo[4,3-c]pyrimidine structure, have shown effectiveness against microbial strains (Hossain & Bhuiyan, 2009).
Antibacterial Properties
Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, similar to the compound of interest, have been developed for their antibacterial properties. For example, a study synthesized a novel derivative and evaluated its efficacy against various bacterial strains, finding notable antibacterial activity (Lahmidi et al., 2019).
Synthesis and Potential Medical Applications
Research has also focused on the synthesis of various derivatives of 1,2,4-triazolo[4,3-a]pyrimidine, exploring their potential applications in medical fields. These studies have shed light on the methods of creating these compounds and their possible therapeutic uses (Abdel-fattah et al., 1992).
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4S/c1-9-7-10(2)19-13(16-9)17-18-14(19)20-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNDBHMXHCQCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320248 |
Source
|
Record name | 3-[(4-bromophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660121 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
221120-62-3 |
Source
|
Record name | 3-[(4-bromophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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